molecular formula C8H13BrO3 B13024023 Isopropyl 3-bromo-2-oxopentanoate

Isopropyl 3-bromo-2-oxopentanoate

Cat. No.: B13024023
M. Wt: 237.09 g/mol
InChI Key: YNGLJVNKPLMDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C8H13BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-bromo-2-oxopentanoate typically involves the bromination of isopropyl 2-oxopentanoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopentanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Isopropyl 3-hydroxy-2-oxopentanoate.

    Reduction: Isopropyl 3-hydroxy-2-oxopentanoate.

    Oxidation: Isopropyl 3-carboxy-2-oxopentanoate.

Scientific Research Applications

Isopropyl 3-bromo-2-oxopentanoate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Isopropyl 3-bromo-2-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group allows for hydrolysis, releasing the active brominated intermediate that exerts its effects.

Comparison with Similar Compounds

    Isopropyl 3-chloro-2-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.

    Isopropyl 3-fluoro-2-oxopentanoate: Contains a fluorine atom instead of bromine.

    Isopropyl 3-iodo-2-oxopentanoate: Contains an iodine atom instead of bromine.

Uniqueness: Isopropyl 3-bromo-2-oxopentanoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

propan-2-yl 3-bromo-2-oxopentanoate

InChI

InChI=1S/C8H13BrO3/c1-4-6(9)7(10)8(11)12-5(2)3/h5-6H,4H2,1-3H3

InChI Key

YNGLJVNKPLMDNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)OC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.